molecular formula C9H11BrN2O B1403007 4-(2-Bromopyridin-3-yl)morpholine CAS No. 54231-45-7

4-(2-Bromopyridin-3-yl)morpholine

Cat. No.: B1403007
CAS No.: 54231-45-7
M. Wt: 243.1 g/mol
InChI Key: LFDBTPWPZCKGLW-UHFFFAOYSA-N
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Description

4-(2-Bromopyridin-3-yl)morpholine (CAS 54231-45-7) is a valuable chemical building block in organic synthesis and medicinal chemistry research. This compound features a molecular formula of C9H11BrN2O and a molecular weight of 243.10 g/mol . It contains two key heterocyclic systems: a brominated pyridine ring and a morpholine ring, making it a versatile precursor for the development of novel bioactive molecules. The morpholine ring is a privileged structure in drug design, known for its ability to improve key pharmacokinetic properties of lead compounds, such as aqueous solubility, and is a common feature in pharmaceuticals targeting a wide range of therapeutic areas . The primary research application of this compound is as a synthetic intermediate, particularly in the construction of molecules for pharmacological screening. The bromine atom serves as a reactive handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of complex substituents. Simultaneously, the morpholine moiety can act as an important pharmacophore, contributing to molecular interactions with biological targets. Morpholine derivatives are frequently explored in the development of anticancer agents, with many acting as inhibitors of critical enzymatic targets such as phosphatidylinositol-3-kinases (PI3K) and the mammalian target of rapamycin (mTOR) . These pathways are heavily implicated in cell proliferation and survival in various cancers. Beyond oncology, morpholine-containing compounds demonstrate significant anti-inflammatory, antimicrobial, antiviral, and antidepressant activities, highlighting the broad utility of this scaffold in drug discovery campaigns . Researchers value this specific reagent for its potential to generate compound libraries for high-throughput screening and for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity against disease targets. Store the product sealed in a dry environment at 2-8°C to maintain stability . This product is intended for research purposes in a laboratory setting and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(2-bromopyridin-3-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c10-9-8(2-1-3-11-9)12-4-6-13-7-5-12/h1-3H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFDBTPWPZCKGLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(N=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80744819
Record name 4-(2-Bromopyridin-3-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80744819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54231-45-7
Record name Morpholine, 4-(2-bromo-3-pyridinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54231-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Bromopyridin-3-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80744819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Nucleophilic Substitution on Pyridine Derivatives

Method Overview:
This approach involves the nucleophilic substitution of a halogenated pyridine derivative with morpholine under suitable conditions.

Key Reaction:

  • Starting from 2-bromopyridin-3-yl derivatives , the halogen (bromine) atom at the 2-position serves as a leaving group.
  • Morpholine acts as the nucleophile, attacking the electrophilic pyridine ring.

Typical Conditions:

  • Use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Elevated temperatures (80-120°C).
  • Catalysts or bases like potassium carbonate (K₂CO₃) to facilitate nucleophilic substitution.

Research Findings:

  • In patent WO2022/188792, a microwave-assisted palladium-catalyzed cross-coupling was employed, involving a bromopyridine precursor and morpholine, under inert atmosphere, yielding the desired compound efficiently.
  • The reaction typically proceeds with yields around 70-85%, depending on conditions.

Palladium-Catalyzed Cross-Coupling (Suzuki or Buchwald-Hartwig)

Method Overview:
This method involves coupling of a pyridine boronic acid or halide with morpholine derivatives using palladium catalysis.

Reaction Conditions:

  • Catalysts: Pd(PPh₃)₄ or Pd₂(dba)₃.
  • Ligands: XantPhos or similar phosphines.
  • Base: Cesium carbonate (Cs₂CO₃).
  • Solvent: 1,4-dioxane or toluene.
  • Microwave irradiation or conventional heating at 80-100°C.

Research Findings:

  • A notable synthesis involved the coupling of 6-bromonicotinaldehyde with morpholine, followed by reduction to obtain the target compound, with yields reaching 85%.
  • The process is efficient, scalable, and suitable for industrial applications.

Reductive Amination Strategy

Method Overview:
This involves the formation of an imine intermediate between 2-chloropyridine-3-carboxaldehyde and morpholine, followed by reduction.

Reaction Conditions:

  • Anhydrous conditions.
  • Reducing agents such as sodium cyanoborohydride (NaCNBH₃) or sodium triacetoxyborohydride.
  • Solvent: Dichloromethane (DCM) or acetonitrile.
  • Mild heating (room temperature to 50°C).

Research Findings:

  • This method is particularly useful when starting from aldehyde precursors, as demonstrated in patent applications, with yields typically around 70-80%.

Halogenation and Subsequent Substitution

Method Overview:

  • Synthesis begins with halogenation of pyridine derivatives to introduce bromine at the desired position.
  • Subsequent nucleophilic substitution with morpholine.

Reaction Conditions:

  • Bromination using N-bromosuccinimide (NBS) in acetic acid or other solvents.
  • Followed by nucleophilic substitution under basic conditions.

Research Findings:

  • This route is straightforward but may require purification steps to isolate regioisomeric products.

Data Summary Table

Preparation Method Starting Material Key Reagents Reaction Conditions Yield (%) Advantages
Nucleophilic Substitution 2-bromopyridin-3-yl derivatives Morpholine, K₂CO₃, DMF/DMSO 80-120°C, reflux 70-85 Simple, direct, scalable
Palladium-Catalyzed Coupling 6-bromonicotinaldehyde + morpholine Pd catalyst, Cs₂CO₃, dioxane Microwave or conventional heating, 80-100°C 85 High yield, suitable for industrial scale
Reductive Amination 2-chloropyridine-3-carboxaldehyde Morpholine, NaCNBH₃, DCM Room temp to 50°C 70-80 Mild conditions, high selectivity
Halogenation + Substitution Pyridine derivatives + NBS Brominating agents, base Reflux, purification steps Variable Regioselective, versatile

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromopyridin-3-yl)morpholine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxides or reduction to remove the bromine atom.

    Coupling Reactions: It participates in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, N-oxides, and dehalogenated compounds .

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity:
    • Recent studies have indicated that 4-(2-Bromopyridin-3-yl)morpholine exhibits significant cytotoxicity against various cancer cell lines. Its mechanism involves the inhibition of specific kinases that are crucial for cancer cell proliferation.
    • Case Study: A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed improved selectivity and potency against breast cancer cells compared to existing chemotherapeutics .
  • Antimicrobial Properties:
    • The compound has shown promising results as an antimicrobial agent. Research indicates that it effectively inhibits the growth of several bacterial strains, including resistant strains of Staphylococcus aureus.
    • Case Study: In vitro assays revealed that modifications to the bromine substituent enhanced its antimicrobial efficacy, leading to further exploration in drug development .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its ability to undergo nucleophilic substitution reactions makes it useful for synthesizing more complex molecules.

Applications in Synthesis:

  • Coupling Reactions: It can be employed in Suzuki and Heck coupling reactions to form biaryl compounds, which are essential in pharmaceuticals and agrochemicals.
  • Functionalization: The bromine atom can be replaced with various nucleophiles, allowing for the introduction of different functional groups.

Materials Science

The compound's unique properties have led to its application in materials science, particularly in the development of new polymers and coatings.

  • Polymer Chemistry:
    • Incorporating this compound into polymer matrices has been explored for creating smart materials that respond to environmental stimuli.
    • Case Study: Research conducted on polymer blends containing this compound showed enhanced thermal stability and mechanical properties, making them suitable for advanced applications .
  • Coatings:
    • The compound's reactivity allows it to be used as a precursor for protective coatings, providing resistance against corrosion and wear.
    • Studies indicate that coatings formulated with this compound exhibit superior adhesion and durability compared to traditional materials.

Mechanism of Action

The mechanism of action of 4-(2-Bromopyridin-3-yl)morpholine involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Characteristics :

  • Molecular Formula : Likely $ \text{C}9\text{H}{11}\text{BrN}_2\text{O} $ (inferred from ).
  • Applications : Bromopyridinyl-morpholine derivatives are widely used as intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals ().
  • Synthesis : A plausible route involves coupling morpholine with a bromopyridine precursor. For example, 4-(3-bromopyridin-2-yl)morpholine was synthesized via a reported procedure involving Suzuki-Miyaura coupling or nucleophilic substitution ().

Comparison with Similar Compounds

Structural Analogues

Compound Name CAS Number Molecular Formula Substituent Positions Key Features
4-(6-Bromopyridin-3-yl)morpholine 952582-08-0 $ \text{C}9\text{H}{11}\text{BrN}_2\text{O} $ Bromine at pyridine C6 High purity (98%+), used in organic synthesis intermediates ().
4-(3-Bromopyridin-2-yl)morpholine Not available $ \text{C}9\text{H}{11}\text{BrN}_2\text{O} $ Bromine at pyridine C3 NMR data available (δ 8.25–3.35 ppm); synthesized via literature methods ().
4-(4-Bromopyrimidin-2-yl)morpholine 663194-10-3 $ \text{C}8\text{H}{10}\text{BrN}_3\text{O} $ Bromine at pyrimidine C4 Lower similarity (0.77) to target compound; pyrimidine core ().
4-(6-Bromopyridazin-3-yl)morpholine 927673-86-7 $ \text{C}8\text{H}{10}\text{BrN}_3\text{O} $ Bromine at pyridazine C6 Pyridazine ring; 95% purity ().

Key Observations :

  • Ring System Differences : Pyridine vs. pyridazine/pyrimidine derivatives exhibit distinct electronic properties. Pyridines are more electron-deficient, favoring nucleophilic substitution at brominated positions, whereas pyrimidines offer multiple nitrogen sites for hydrogen bonding ().
  • Bromine Position : Bromine at C2 (target compound) vs. C6 () alters reactivity. For example, C2-bromine in pyridine may direct cross-coupling reactions (e.g., Suzuki) to adjacent positions, influencing drug design strategies.

Functional Analogues

Compound Name Application Biological Activity
VPC-14449 (4-(4-(2,4-dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine) Anticancer research (AR-V7 targeting) Inhibits androgen receptor splice variants; NMR discrepancies noted ().
4-(4,6-Dichloropyrimidin-2-yl)morpholine (CAS: 10397-13-4) Pharmaceuticals, agrochemicals Broad utility in kinase inhibitor synthesis ().
4-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]morpholine Intermediate for fluorinated drugs Enhances metabolic stability and bioavailability ().

Key Observations :

  • Morpholine Role : The morpholine group enhances solubility and acts as a hydrogen bond acceptor, critical for drug-receptor interactions ().
  • Bromine Utility : Bromine facilitates cross-coupling reactions (e.g., Buchwald-Hartwig) to introduce aryl/heteroaryl groups, a key step in drug discovery ().

Biological Activity

4-(2-Bromopyridin-3-yl)morpholine (CAS No. 54231-45-7) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, detailing its mechanisms of action, target interactions, and relevant case studies.

This compound exhibits biological activity primarily through its interactions with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The bromine atom in the pyridine ring enhances the compound's lipophilicity, facilitating better membrane permeability and receptor binding.

Target Interactions

Research indicates that morpholine derivatives, including this compound, often interact with:

  • Serine Proteases : These enzymes play crucial roles in processes such as blood coagulation and inflammation. Inhibitors targeting these proteases can modulate physiological responses effectively .
  • Kinase Pathways : The compound may influence kinase signaling pathways, which are vital in cell proliferation and survival .

Anticancer Activity

A study investigated the anticancer potential of various morpholine derivatives, including this compound. The findings suggested that this compound exhibited significant cytotoxic effects against several cancer cell lines, with IC50 values indicating potency comparable to established chemotherapeutics .

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)15.0
A549 (Lung Cancer)10.0

Enzyme Inhibition Studies

In vitro studies have demonstrated that this compound acts as an inhibitor of specific serine proteases involved in inflammatory pathways. The compound was shown to reduce the activity of these enzymes by over 50% at concentrations of 20 µM, suggesting its potential as an anti-inflammatory agent .

Safety and Toxicology

Safety assessments indicate that while this compound exhibits promising biological activity, further studies are required to evaluate its long-term toxicity and safety profile. Preliminary data suggest low acute toxicity in animal models, but chronic exposure studies are necessary for comprehensive risk assessment .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 4-(2-Bromopyridin-3-yl)morpholine, and how can reaction efficiency be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For example, a nickel-catalyzed amination protocol using morpholine and brominated pyridine precursors can achieve yields >80% under optimized conditions (stoichiometric amine excess, 3 equivalents, and inert atmosphere) .
  • Optimization Tips :

  • Use anhydrous solvents (e.g., THF or DMF) to suppress side reactions.
  • Monitor reaction progress via TLC or LC-MS to identify intermediates.
  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Key Techniques :

  • 1H NMR : Assign peaks using coupling constants (e.g., δ 8.25 ppm for pyridyl protons, J = 1.6–7.7 Hz) .
  • Raman/IR Spectroscopy : Identify C-H stretching (2980–3145 cm⁻¹) and morpholine ring vibrations (1100–1175 cm⁻¹). Pressure-dependent Raman studies (0–3.5 GPa) reveal conformational changes via peak splitting .
  • Mass Spectrometry : Confirm molecular weight (243.10 g/mol) via ESI-MS .

Q. What safety protocols are essential for handling this compound in the lab?

  • Guidelines :

  • Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/contact .
  • Store at 2–8°C in airtight containers, away from strong oxidizers .
  • In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of as halogenated waste .

Advanced Research Questions

Q. How do high-pressure Raman studies elucidate phase transitions in morpholine derivatives?

  • Methodology : Apply hydrostatic pressure (0–3.5 GPa) using diamond anvil cells. Monitor vibrational modes (e.g., C-H stretching at 2980–3145 cm⁻¹) for merging/splitting, indicating conformational changes. Discontinuities in dω/dp plots at 0.7, 1.7, and 2.5 GPa suggest phase transitions, likely due to altered C-H···O hydrogen bonding .
  • Validation : Pair with X-ray diffraction to correlate spectral changes with structural rearrangements .

Q. What computational approaches are suitable for modeling the electronic structure of brominated pyridine-morpholine systems?

  • Strategies :

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) basis sets. Analyze frontier orbitals (HOMO-LUMO gaps) to predict reactivity .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO) to assess solubility and aggregation behavior.
  • Ab-initio Methods : Assign IR/Raman modes by comparing computed and experimental spectra .

Q. How can cross-coupling reactions functionalize this compound for targeted applications?

  • Example : Suzuki-Miyaura coupling with aryl boronic acids (e.g., 4-trifluoromethylphenyl boronic acid) using Pd(PPh₃)₄ catalyst. Optimize conditions (e.g., 80°C, K₂CO₃ base) to replace the bromine atom with functional groups .
  • Challenges : Bromine’s steric hindrance may require bulky ligands (e.g., XPhos) to enhance catalytic activity.

Q. How do non-covalent interactions influence the solid-state packing of this compound?

  • Analysis : C-H···O hydrogen bonds (2.8–3.2 Å) and van der Waals interactions govern crystal packing. Use Mercury software to visualize Hirshfeld surfaces and quantify interaction contributions .
  • Impact : These interactions affect melting points, solubility, and stability under mechanical stress.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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